B-9430 - 180981-09-3

B-9430

Catalog Number: EVT-6481198
CAS Number: 180981-09-3
Molecular Formula: C64H95N19O13
Molecular Weight: 1338.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

B-9430 (D-Arg-[Hyp3,Igl5,D-Igl7,Oic8]-bradykinin) [, , , , ] is a synthetic decapeptide designed as a second-generation bradykinin receptor antagonist. It exhibits high affinity for both bradykinin B1 and B2 receptor subtypes, though its classification as a pure antagonist can vary depending on the species and experimental conditions. [, ] B-9430 serves as a valuable tool in scientific research to investigate the physiological and pathological roles of the bradykinin system.

Future Directions
  • Development of novel fluorescently labeled B-9430 analogs for live cell imaging and receptor trafficking studies. []
Synthesis Analysis

The synthesis of B-9430 employs solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to construct the desired peptide structure efficiently. The process typically involves the following steps:

  1. Resin Preparation: A solid support resin is functionalized to bind the first amino acid.
  2. Amino Acid Coupling: Protected amino acids are sequentially added to the growing peptide chain through coupling reactions.
  3. Deprotection: Protective groups are removed at each stage to allow further coupling.
  4. Cleavage: Once the peptide chain is complete, it is cleaved from the resin and purified, often using high-performance liquid chromatography (HPLC) to remove impurities and unreacted materials .

This method ensures high purity and yields of B-9430, essential for its application in research settings.

Molecular Structure Analysis

The molecular structure of B-9430 can be described in terms of its composition and spatial arrangement of atoms. The compound consists of a sequence of amino acids that contribute to its function as a receptor antagonist. Detailed structural data can be obtained through techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.

Key structural features include:

  • Peptide Backbone: Composed of amino acid residues linked via peptide bonds.
  • Functional Groups: Specific side chains that interact with bradykinin receptors.

The precise three-dimensional structure is crucial for understanding how B-9430 binds to its target receptors and inhibits their activity .

Chemical Reactions Analysis

B-9430 undergoes several chemical reactions during its synthesis and application:

  1. Coupling Reactions: These reactions are fundamental during the synthesis phase where amino acids are linked together.
  2. Binding Interactions: In biological systems, B-9430 binds to bradykinin receptors, blocking their activation by endogenous ligands like bradykinin.
  3. Metabolic Degradation: Once administered, B-9430 may undergo metabolic transformations that affect its pharmacokinetics and pharmacodynamics.

Understanding these reactions is vital for optimizing its use in research and potential therapeutic applications .

Mechanism of Action

B-9430 functions primarily by antagonizing bradykinin receptors, specifically B1 and B2 types. The mechanism involves:

  1. Competitive Inhibition: B-9430 competes with bradykinin for binding sites on these receptors.
  2. Signal Transduction Modulation: By blocking receptor activation, B-9430 prevents downstream signaling cascades that lead to inflammation and pain perception.

Data from various studies indicate that this antagonistic action can significantly reduce bradykinin-mediated effects in experimental models .

Physical and Chemical Properties Analysis

B-9430 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 1000 Da (exact value may vary based on specific synthesis).
  • Solubility: Typically soluble in organic solvents; solubility in water may vary based on formulation.
  • Stability: Stability under physiological conditions is critical for its effectiveness as a research tool.

These properties influence its handling, storage, and application in laboratory settings .

Applications

B-9430 has significant applications in scientific research:

  1. Pain Research: Used to study mechanisms underlying pain modulation through bradykinin signaling pathways.
  2. Inflammatory Conditions: Investigated for potential therapeutic roles in diseases characterized by excessive inflammation.
  3. Pharmacological Studies: Serves as a tool compound for understanding receptor biology and developing new therapeutic agents targeting bradykinin receptors.
Pharmacological Mechanisms of B-9430 as a Bradykinin Receptor Antagonist

B-9430 (d-Arg-[Hyp³,Igl⁵,D-Igl⁷,Oic⁸]-bradykinin) is a peptidomimetic antagonist of the bradykinin B₂ receptor (B₂R), featuring strategically modified residues: Hyp (4-hydroxyproline) enhances conformational stability, Igl (α-(2-indanyl)glycine) promotes receptor steric hindrance, and Oic ((3aS,7aS)-octahydroindol-2-yl-carbonyl) increases proteolytic resistance. These modifications collectively confer high-affinity binding and extended in vivo stability compared to native bradykinin [1] [7] [8].

Competitive vs. Insurmountable Antagonism at B₂ Receptors

B-9430 exhibits tissue-dependent antagonism modes due to receptor dimerization and allosteric effects. In human umbilical vein, it acts as a competitive antagonist, shifting bradykinin (BK) dose-response curves rightward with a pA₂ value of 6.83 ± 0.04 (Kb ~150 nM). This surmountable behavior indicates reversible binding to the orthosteric site [4] [7]. Conversely, in rabbit jugular vein, B-9430 displays insurmountable antagonism, suppressing maximal BK-induced contraction by >80% at 1 µM. This non-competitive effect arises from prolonged receptor occupancy or conformational changes disrupting G protein coupling, a trait shared with icatibant and NPC17731 [4] [8].

Table 1: Antagonism Profile of B-9430 in Different Tissues

TissueAntagonism ModepA₂ ValueKey Observation
Human Umbilical VeinCompetitive6.83 ± 0.04Rightward shift of BK dose-response curve
Rabbit Jugular VeinInsurmountableN/AMaximal BK response suppressed by >80% at 1 µM

Dual Affinity Profiling: B₁ vs. B₂ Receptor Selectivity Dynamics

B-9430 shows strong selectivity for B₂R over B₁R (B₁ receptor), though weak cross-reactivity emerges at high concentrations. Radioligand binding assays confirm:

  • B₂R affinity: Displaces [³H]BK from rabbit B₂R with Ki ~10–50 nM [7] [8].
  • B₁R affinity: Weakly antagonizes B₁R in rabbit aorta (pA₂ 5.95), requiring ~100-fold higher concentrations for significant inhibition [7]. This marginal B₁R interaction stems from structural differences in the extracellular loops of B₁R, reducing ligand docking efficiency for N-terminally extended peptides like B-9430 [8].

Table 2: Receptor Affinity Profile of B-9430

ReceptorAssay SystemAffinity (Ki or pA₂)Selectivity Ratio (B₂:B₁)
B₂RRabbit B₂R bindingKi = 10–50 nM~100-fold
B₁RRabbit aorta contractionpA₂ = 5.95

Signal Transduction Modulation: Gq/PLC Pathway Inhibition

B-9430 potently blocks B₂R-Gq/PLC signaling by preventing agonist-induced activation of phospholipase Cβ (PLCβ). Mechanistically:

  • q uncoupling: B-9430 binding stabilizes B₂R in an inactive conformation, inhibiting GTP-GDP exchange on Gαq [2] [9].
  • Calcium flux suppression: In HEK293 cells expressing B₂R, pre-treatment with B-9430 (100 nM) abolishes BK-triggered intracellular Ca²⁺ release by >90%, confirming disruption of the IP₃-DAG cascade [5] [9].
  • Coincidence detection blockade: B₂R-mediated PLCβ activation requires coincident Gαq and Gβγ stimulation. B-9430 antagonism prevents Gβγ recruitment from the Gi pool, synergistically dampening PLCβ activity [5] [9].

β-Arrestin Recruitment and Receptor Internalization Dynamics

B-9430 significantly alters B₂R trafficking dynamics by modulating β-arrestin interactions:

  • β-Arrestin recruitment: Unlike BK, B-9430 fails to stimulate β-arrestin1/2 translocation to B₂R. Fluorescence imaging with B-10380 (a B-9430-fluorescein conjugate) shows minimal colocalization with β-arrestin in HEK293a cells [4] [8].
  • Receptor internalization: B-9430 inhibits agonist-driven B₂R endocytosis. In live-cell imaging, B-10380 labels plasma membrane B₂R without internalization over 60 minutes. Co-treatment with BK reduces fluorescence intensity by <20% vs. >80% for BK alone, confirming antagonism of internalization [7] [8].
  • Structural determinants: The C-terminus (Gln³⁵²–Gln³⁹¹) and helix 8 of B₂R are critical for β-arrestin coupling. B-9430 binding to the transmembrane core allosterically disrupts these domains, favoring receptor recycling over lysosomal degradation [2] [8].

Table 3: Impact of B-9430 on B₂R Trafficking

ProcessEffect of B-9430Key Evidence
β-arrestin recruitmentNo activationLack of β-arrestin translocation in imaging
Receptor internalizationInhibits BK-induced endocytosis by >80%Persistent membrane fluorescence with B-10380
Receptor fatePromotes recyclingEnhanced receptor resensitization post-antagonism

Compounds Mentioned:

  • B-9430
  • B-10380 (fluorescein-conjugated B-9430)
  • Icatibant (HOE-140)
  • NPC17731
  • Bradykinin (BK)
  • Des-Arg⁹-BK (B₁R agonist)
  • Sar-[D-Phe⁸]des-Arg⁹-BK (B₁R agonist)

Properties

CAS Number

180981-09-3

Product Name

B-9430

IUPAC Name

(2S)-2-[[(2S,3aS,7aS)-1-[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]amino]-3-hydroxypropanoyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C64H95N19O13

Molecular Weight

1338.6 g/mol

InChI

InChI=1S/C64H95N19O13/c65-42(16-7-21-72-62(66)67)53(87)76-43(17-8-22-73-63(68)69)58(92)81-24-10-20-47(81)59(93)82-32-41(85)30-48(82)55(89)75-31-50(86)79-51(39-25-34-11-1-2-12-35(34)26-39)57(91)78-45(33-84)54(88)80-52(40-27-36-13-3-4-14-37(36)28-40)60(94)83-46-19-6-5-15-38(46)29-49(83)56(90)77-44(61(95)96)18-9-23-74-64(70)71/h1-4,11-14,38-49,51-52,84-85H,5-10,15-33,65H2,(H,75,89)(H,76,87)(H,77,90)(H,78,91)(H,79,86)(H,80,88)(H,95,96)(H4,66,67,72)(H4,68,69,73)(H4,70,71,74)/t38-,41+,42+,43-,44-,45-,46-,47-,48-,49-,51-,52+/m0/s1

InChI Key

PVNQRMOWAXFQHU-REOWKGFMSA-N

SMILES

C1CCC2C(C1)CC(N2C(=O)C(C3CC4=CC=CC=C4C3)NC(=O)C(CO)NC(=O)C(C5CC6=CC=CC=C6C5)NC(=O)CNC(=O)C7CC(CN7C(=O)C8CCCN8C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)NC(CCCN=C(N)N)C(=O)O

Canonical SMILES

C1CCC2C(C1)CC(N2C(=O)C(C3CC4=CC=CC=C4C3)NC(=O)C(CO)NC(=O)C(C5CC6=CC=CC=C6C5)NC(=O)CNC(=O)C7CC(CN7C(=O)C8CCCN8C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)NC(CCCN=C(N)N)C(=O)O

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)[C@@H](C3CC4=CC=CC=C4C3)NC(=O)[C@H](CO)NC(=O)[C@H](C5CC6=CC=CC=C6C5)NC(=O)CNC(=O)[C@@H]7C[C@H](CN7C(=O)[C@@H]8CCCN8C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.